

# Ceftazidime-Avibactam Clinical Trial Outcomes: A Meta-analysis and Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial outcomes for ceftazidime-avibactam, a combination antibiotic comprising a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor. It is designed to offer an objective comparison of its performance against other antimicrobial agents, supported by experimental data from randomized controlled trials and systematic reviews. The information is intended to inform research, clinical development, and strategic decision-making in the field of infectious diseases.

## Executive Summary

Ceftazidime-avibactam has demonstrated significant efficacy in treating a range of serious Gram-negative infections, including those caused by multidrug-resistant pathogens. Meta-analyses of clinical trials consistently show that ceftazidime-avibactam is a reliable alternative to carbapenems for complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).<sup>[1][2][3]</sup> Notably, for infections caused by carbapenem-resistant Enterobacterales (CRE), particularly bloodstream infections, treatment with ceftazidime-avibactam is associated with significantly lower mortality and higher clinical cure rates compared to other regimens, including colistin-based therapies.<sup>[4][5][6]</sup> While generally well-tolerated, some studies have noted a higher incidence of serious adverse events compared to carbapenems.<sup>[2][3][7]</sup>

## Efficacy Outcomes: A Quantitative Comparison

The following tables summarize the key efficacy outcomes of ceftazidime-avibactam compared to comparator antibiotics across various infection types, based on data from multiple meta-analyses.

Table 1: Efficacy in Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI)

| Outcome                    | Infection Type | Ceftazidime -Avibactam Group | Comparator Group (Mainly Carbapenems) | Relative Risk/Odds Ratio (95% CI) | Key Findings                                                              |
|----------------------------|----------------|------------------------------|---------------------------------------|-----------------------------------|---------------------------------------------------------------------------|
| Clinical Cure              | cIAI           | 81.6% - 91.7%                | 85.1% - 92.5%                         | OR: 0.88 (0.58–1.32) [8]          | Non-inferior to meropenem. [9]                                            |
| Clinical Cure              | cUTI           | Similar to comparator        | Similar to ceftazidime-avibactam      | RR: 0.98 (0.96–1.01) [2][3]       | Comparable clinical response to carbapenems. [2][3]                       |
| Microbiologic al Response  | cUTI           | Favorable                    | Less favorable                        | RR: 1.14 (1.0–1.29)[2] [3]        | Statistically significant higher microbiologic al success rate. [1][2][3] |
| 30-Day All-Cause Mortality | cIAI & cUTI    | No significant difference    | No significant difference             | RR: 1.10 (0.70–1.72) [2][3]       | Mortality rates are similar to carbapenems in these indications. [2] [3]  |

Table 2: Efficacy in Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)

| Outcome                                              | Ceftazidime-Avibactam Group | Comparator Group (Meropenem) | Relative Risk/Odds Ratio (95% CI)            | Key Findings                                                  |
|------------------------------------------------------|-----------------------------|------------------------------|----------------------------------------------|---------------------------------------------------------------|
| 28-Day All-Cause Mortality                           | 9.6%                        | 8.3%                         | Difference: 1.5%<br>(-2.4% to 5.3%)<br>[10]  | Non-inferior to meropenem.[10]                                |
| Clinical Cure at Test-of-Cure                        | 67.2%                       | 69.1%                        | Difference: -1.9%<br>(-8.1% to 4.3%)<br>[10] | Comparable clinical cure rates to meropenem.<br>[10]          |
| Clinical Cure (Ceftazidime-Nonsusceptible Pathogens) | 75.5%                       | 71.2%                        | Not specified                                | Effective against ceftazidime-nonsusceptible strains.[10][11] |

Table 3: Efficacy in Carbapenem-Resistant Enterobacteriales (CRE) Infections

| Outcome | Infection Type | Ceftazidime-Avibactam Group | Comparator Group (Mainly Colistin-based) | Relative Risk/Odds Ratio (95% CI) | Key Findings | |---|---|---|---| | 30-Day Mortality | Bloodstream Infections (BSI) | Lower | Higher | RR: 0.55 (0.45 to 0.68)[4][6] | Significantly lower mortality compared to other regimens.[4][5][6] | | Clinical Cure | BSI | Higher | Lower | RR: 1.75 (1.57 to 2.18)[4][5] | Significantly higher clinical cure rate.[4][5] | | 28/30-Day Mortality | *K. pneumoniae* (CRKP) Infections | Lower | Higher | Statistically significant (p<0.00001)[12] | Lower mortality rates in patients with CRKP infections.[12] |

## Safety and Tolerability Profile

A meta-analysis of randomized controlled trials indicated that the safety and tolerability of ceftazidime-avibactam were broadly similar to comparator groups.[1] However, some analyses reported a significantly higher rate of serious adverse events (SAEs) with ceftazidime-avibactam compared to carbapenems (RR 1.24, 95% CI 1.00–1.54).[2][3][7] For patients with

CRE bloodstream infections, ceftazidime-avibactam was associated with a lower rate of nephrotoxicity compared to other antibiotic regimens (RR 0.41, 95% CI 0.20 to 0.84).[\[4\]](#)[\[5\]](#)

Table 4: Key Safety Outcomes

| Adverse Event                    | Ceftazidime-<br>Avibactam vs.<br>Comparator  | Relative Risk (95%<br>CI)                                                       | Key Findings                                                                                                                                |
|----------------------------------|----------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Serious Adverse<br>Events (SAEs) | Higher vs.<br>Carbapenems                    | 1.24 (1.00–1.54) <a href="#">[2]</a> <a href="#">[3]</a><br><a href="#">[7]</a> | A higher incidence of<br>SAEs has been<br>observed in some<br>meta-analyses. <a href="#">[2]</a> <a href="#">[3]</a><br><a href="#">[7]</a> |
| Gastrointestinal AEs             | More common in cIAI<br>trials                | Statistically significant                                                       | Increased<br>gastrointestinal side<br>effects in patients with<br>cIAI. <a href="#">[2]</a>                                                 |
| Nephrotoxicity                   | Lower vs. Other<br>regimens (for CRE<br>BSI) | 0.41 (0.20 to 0.84) <a href="#">[4]</a><br><a href="#">[5]</a>                  | Reduced risk of<br>kidney damage in the<br>treatment of CRE<br>bloodstream<br>infections. <a href="#">[4]</a> <a href="#">[5]</a>           |

## Experimental Protocols and Methodologies

The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology of these key trials is outlined below.

**Study Design:** The majority of the included studies were multicenter, double-blind, randomized, controlled phase 3 clinical trials.[\[9\]](#)[\[10\]](#)

**Patient Populations:**

- Inclusion Criteria: Adult patients with a confirmed diagnosis of cIAI, cUTI, or HAP/VAP caused by Gram-negative bacteria. For pathogen-specific analyses, patients had infections confirmed to be caused by CRE or ceftazidime-resistant pathogens.[4][9][10]
- Exclusion Criteria: Common exclusions included patients with rapidly fatal underlying diseases, known hypersensitivity to the study drugs, and pregnant or breastfeeding women.

#### Interventions:

- Ceftazidime-Avibactam Arm: Typically, ceftazidime 2000 mg / avibactam 500 mg administered as a 2-hour intravenous infusion every 8 hours. For cIAI, metronidazole was added.[9][13]
- Comparator Arm: Most commonly, a carbapenem such as meropenem (1000 mg every 8 hours) or doripenem.[9][10] In studies focusing on CRE, comparators often included colistin-based regimens.[4][6]

#### Endpoints:

- Primary Efficacy Endpoint: For cIAI and cUTI trials, this was typically the clinical cure rate at the test-of-cure (TOC) visit (usually 28-35 days after randomization).[9] For HAP/VAP trials, the primary endpoint was often 28-day all-cause mortality.[10]
- Secondary Endpoints: These included microbiological response (eradication of the baseline pathogen), clinical cure at other time points (e.g., end-of-treatment), and safety and tolerability.[14]

## Visualizing the Evidence

### Workflow of a Systematic Review and Meta-Analysis

The following diagram illustrates the typical workflow for a systematic review and meta-analysis, adhering to the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines. This process ensures a comprehensive and unbiased synthesis of the available evidence.



[Click to download full resolution via product page](#)

PRISMA flow diagram for study selection.

### Comparative Efficacy in High-Priority Pathogen Infections

This diagram illustrates the comparative clinical outcomes of ceftazidime-avibactam against alternative therapies for critical Gram-negative infections.



[Click to download full resolution via product page](#)

### Efficacy of Ceftazidime-Avibactam vs. Comparators.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of ceftazidime-avibactam in the treatment of complicated intra-abdominal infections (cIAIs) and complicated urinary tract infections (cUTIs): A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of ceftazidime/avibactam: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacteriales Bloodstream Infection: a Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]

- 9. Efficacy and Safety of Ceftazidime-Avibactam Plus Metronidazole Versus Meropenem in the Treatment of Complicated Intra-abdominal Infection: Results From a Randomized, Controlled, Double-Blind, Phase 3 Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [deposit.ub.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of ceftazidime-avibactam compared to other antimicrobials for the treatment of infections caused by carbapenem-resistant *Klebsiella pneumoniae* strains, a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Ceftazidime–Avibactam Alone versus Ceftazidime–Avibactam Plus Fosfomycin for the Treatment of Hospital-Acquired Pneumonia and Ventilator-Associated Pneumonia: A Multicentric Retrospective Study from the SUSANA Cohort | MDPI [mdpi.com]
- 14. Ceftazidime-Avibactam Combination Therapy Compared to Ceftazidime-Avibactam Monotherapy for the Treatment of Severe Infections Due to Carbapenem-Resistant Pathogens: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftazidime-Avibactam Clinical Trial Outcomes: A Meta-analysis and Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12723627#meta-analysis-of-ceftazidime-avibactam-clinical-trial-outcomes]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)